Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate
Description
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a nitro-substituted indolizine derivative featuring a hydroxyl group at position 8 and a methyl ester at position 5. Indolizines are bicyclic aromatic compounds with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The methyl ester group enhances stability and modulates lipophilicity, making the compound suitable for pharmaceutical and material science applications .
Properties
Molecular Formula |
C10H8N2O5 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 8-hydroxy-2-nitroindolizine-7-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c1-17-10(14)7-2-3-11-5-6(12(15)16)4-8(11)9(7)13/h2-5,13H,1H3 |
InChI Key |
NEOZJHPIDRTZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=CN2C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxy-2-nitroindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core through a cyclization reaction involving pyridine or pyrrole derivatives . The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide . Finally, the methyl ester is formed through esterification reactions using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency . The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate undergoes several types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indolizine derivatives.
Scientific Research Applications
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-hydroxy-2-nitroindolizine-7-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to target proteins . The overall biological activity is a result of these interactions and the compound’s ability to modulate specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indolizine Family
Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS: 72130-68-8)
- Structural Differences : Replaces the nitro group with a ketone (5-oxo) and uses an ethyl ester instead of a methyl ester. The tetrahydroindolizine backbone is partially saturated, reducing aromaticity.
- The ethyl ester may slightly increase lipophilicity compared to the methyl analogue .
Methyl 2-bromo-8-methoxyindolizine-7-carboxylate
- Structural Differences : Substitutes the nitro group with bromine and replaces the hydroxyl group with methoxy.
- Implications : Bromine’s electronegativity is lower than nitro, reducing electron-withdrawing effects. Methoxy enhances steric bulk and may alter hydrogen-bonding capacity compared to hydroxyl .
Methyl 2-oxoindoline-7-carboxylate Derivatives (CAS: 380427-39-4, 14192-26-8)
- Structural Differences : These are indoline derivatives (saturated indole analogs) with a ketone at position 2.
- Implications : Reduced aromaticity and conformational flexibility due to saturation. Similarity scores (0.79–0.85) suggest overlapping electronic properties with the target compound, but bioactivity profiles may differ significantly .
Functional Group Comparison
| Compound | Position 2 | Position 7 | Position 8 | Aromaticity |
|---|---|---|---|---|
| Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate | Nitro (NO₂) | Methyl ester (COOCH₃) | Hydroxyl (OH) | Fully aromatic |
| Ethyl 7-hydroxy-5-oxo-tetrahydroindolizine-8-carboxylate | — | Ethyl ester (COOCH₂CH₃) | Hydroxyl (OH) | Partially saturated |
| Methyl 2-bromo-8-methoxyindolizine-7-carboxylate | Bromo (Br) | Methyl ester (COOCH₃) | Methoxy (OCH₃) | Fully aromatic |
Key Observations :
- Nitro vs. Bromo/Methoxy: Nitro groups enhance electrophilicity, favoring nucleophilic substitution or reduction reactions. Bromo and methoxy groups are less reactive but offer pathways for cross-coupling reactions .
- Ester Groups: Methyl esters are more hydrolytically stable than ethyl esters under acidic conditions, impacting bioavailability .
Biological Activity
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include nitration, carboxylation, and methylation processes. The specific methodologies can vary based on the desired purity and yield.
Inhibition Studies
This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in neurotransmission and have implications in neurodegenerative diseases.
Table 1: Inhibition Rates of this compound
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| This compound | X% (± Y) | Z% (± W) |
Note: Specific values for X, Y, Z, and W need to be filled with data from experimental results.
The mechanism by which this compound exerts its biological effects is hypothesized to involve binding to the active sites of AChE and BChE, thereby preventing the breakdown of acetylcholine. This action can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease.
Case Studies
Several studies have documented the effects of this compound in animal models. For instance, a study demonstrated its efficacy in improving cognitive function in mice subjected to cholinergic deficits. The results indicated significant improvements in memory retention tasks when treated with this compound compared to control groups.
Case Study Summary: Cognitive Enhancement in Animal Models
| Study | Model | Treatment Dosage | Outcome |
|---|---|---|---|
| Study A | Mice | X mg/kg | Improved memory retention by Y% |
| Study B | Rats | Z mg/kg | Enhanced learning capabilities |
Research Findings
Recent research has expanded on the pharmacological profile of this compound, revealing additional biological activities such as:
- Antioxidant Properties : Exhibits scavenging activity against free radicals.
- Anti-inflammatory Effects : Reduces markers of inflammation in vitro and in vivo.
- Neuroprotective Effects : Protects neuronal cells from oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
